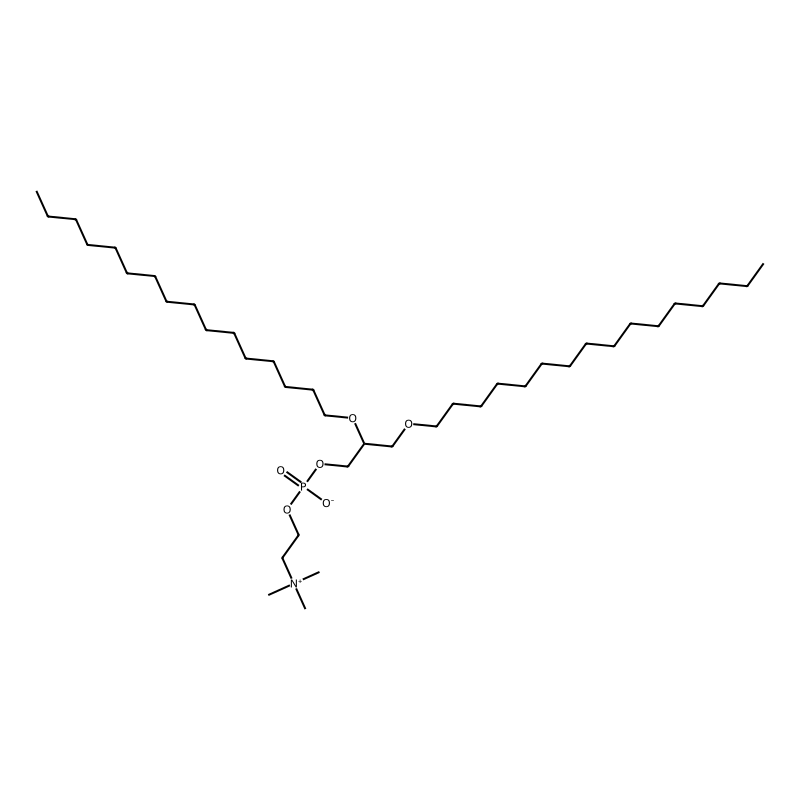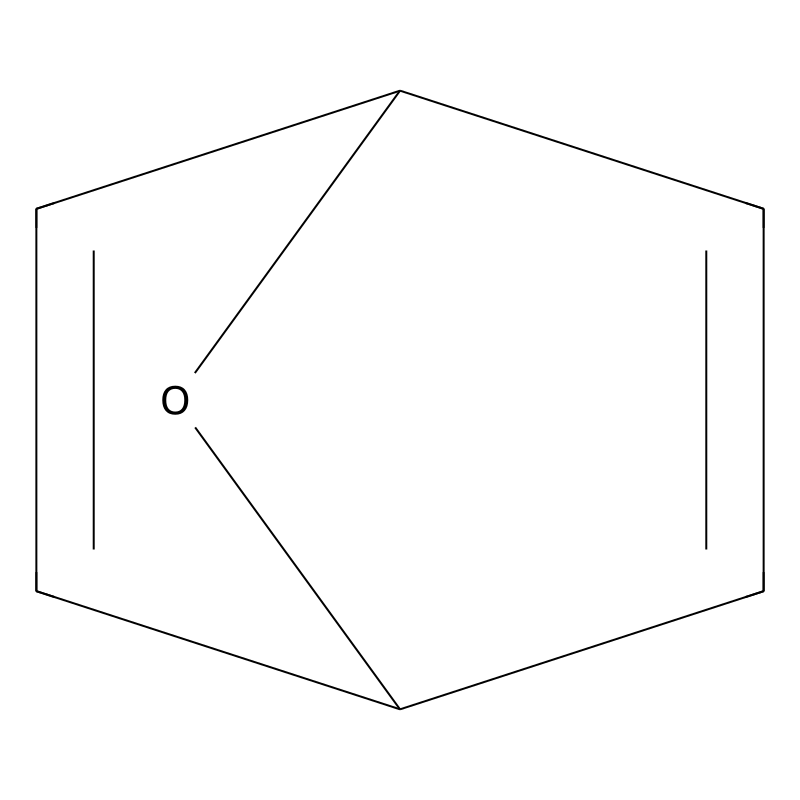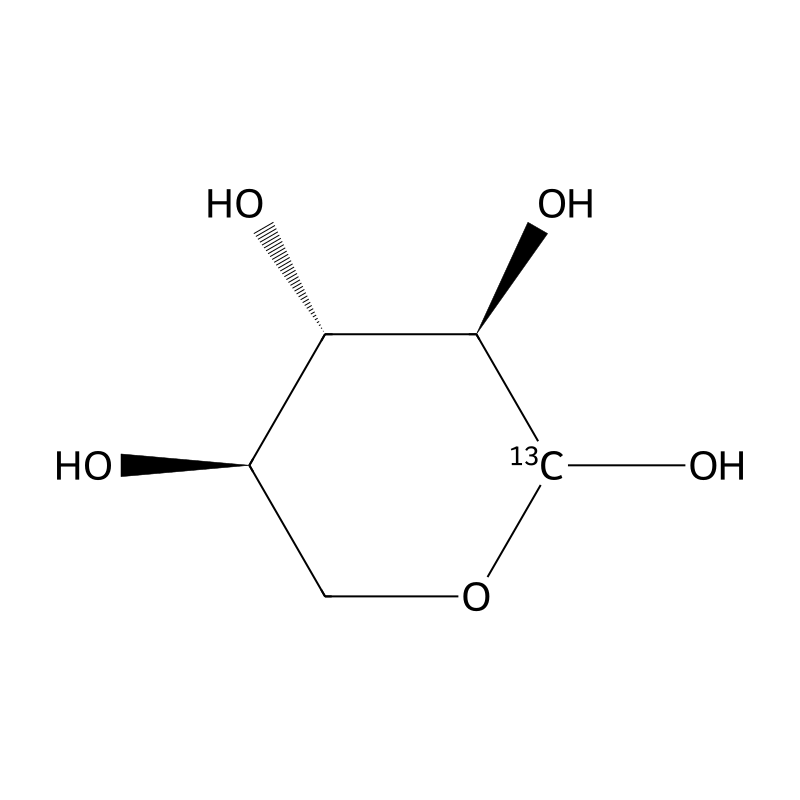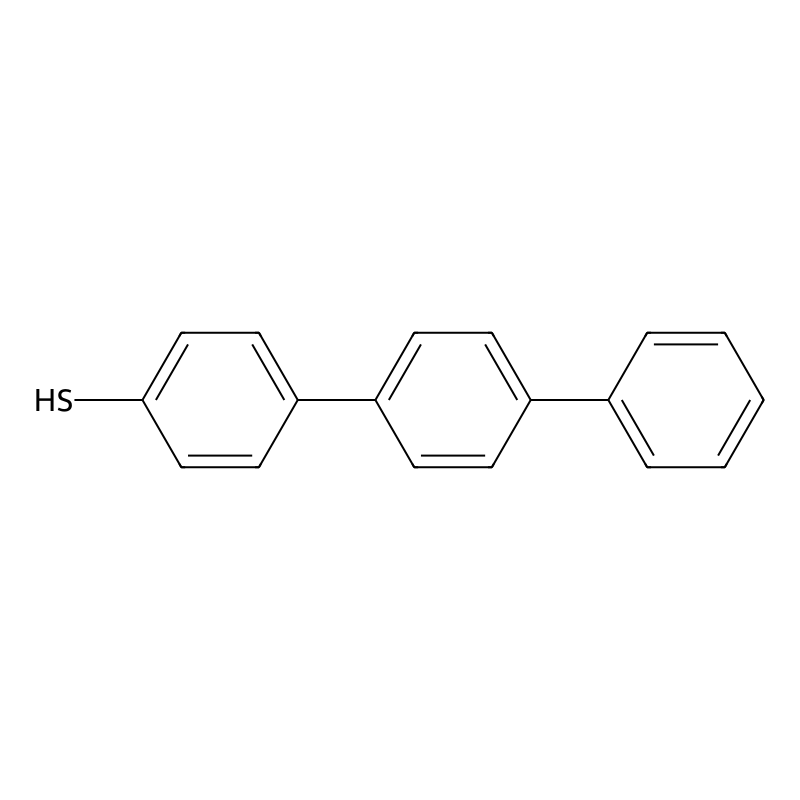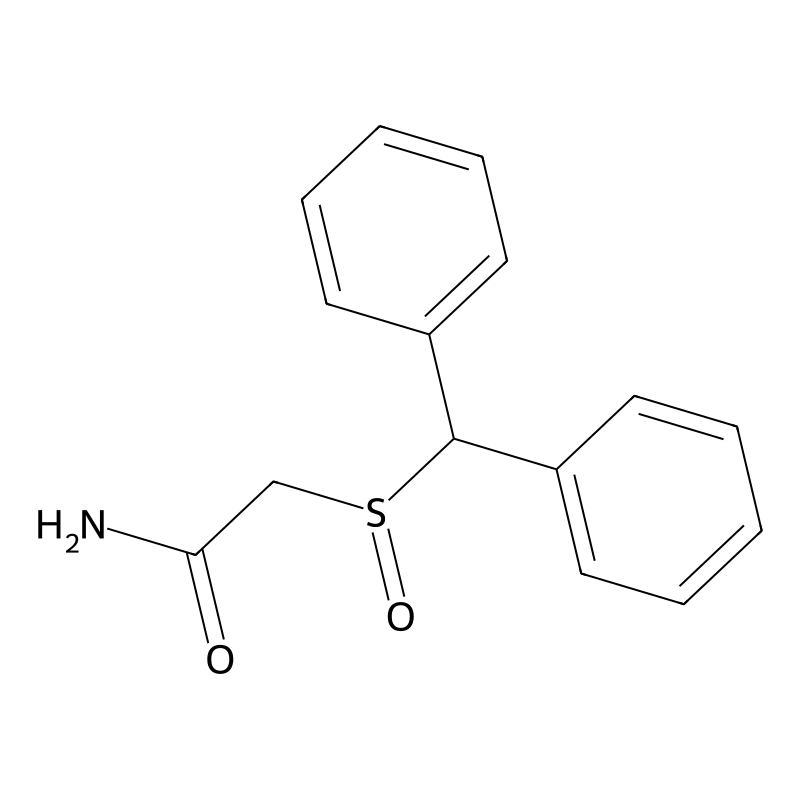Diazobenzenesulfonic acid
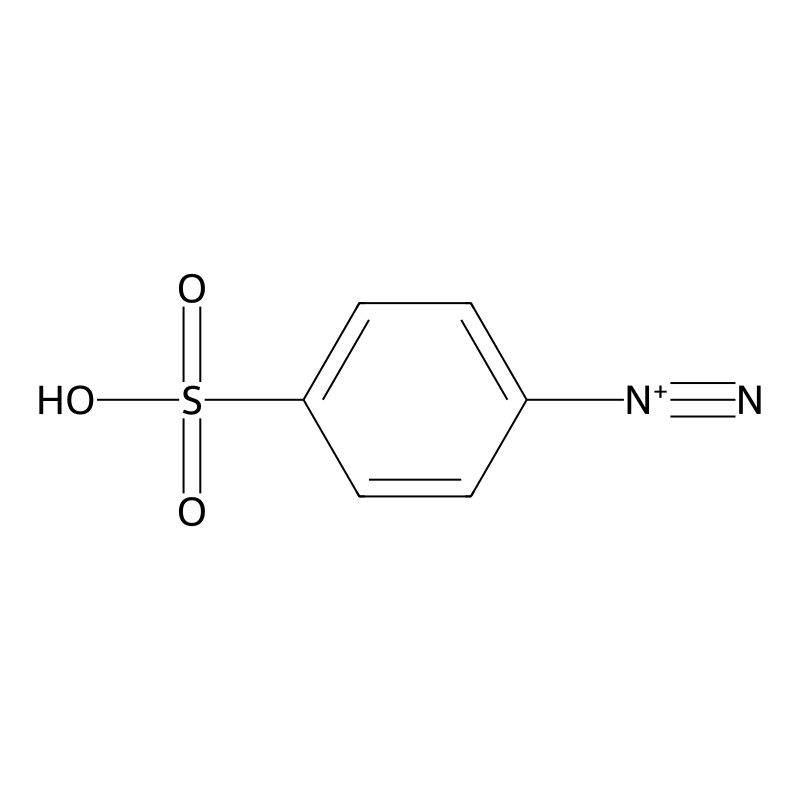
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Diazobenzenesulfonic acid is an organic compound characterized by the presence of a diazonium group (N₂⁺) attached to a benzene ring that is further substituted with a sulfonic acid group (–SO₃H). Its chemical structure can be represented as C₆H₄(N₂)SO₃H, indicating that it consists of a benzene ring with a diazo group and a sulfonic acid group in the para position. This compound is known for its reactivity due to the diazonium moiety, which makes it a valuable intermediate in various
The biological activity of diazobenzenesulfonic acid has been studied in various contexts. It has been noted for its interaction with bilirubin, where it participates in kinetic studies revealing that it reacts with both unconjugated and conjugated bilirubins in aqueous media. These reactions proceed through two steps, with implications for understanding bilirubin's behavior in biological systems . Additionally, its derivatives are often explored for antimicrobial properties and other biological applications.
Diazobenzenesulfonic acid can be synthesized through several methods:
- Diazotization: This is typically achieved by treating an aromatic amine (such as sulfanilic acid) with sodium nitrite and hydrochloric acid. The process involves:
- Formation of nitrous acid from sodium nitrite and hydrochloric acid.
- Reaction of the nitrous acid with the amine to form the diazonium salt
Diazobenzenesulfonic acid has several important applications:
- Dye Manufacturing: It is primarily used in the production of azo dyes due to its ability to form stable azo linkages through coupling reactions.
- Analytical Chemistry: The compound serves as a reagent for colorimetric analysis, particularly in determining concentrations of nitrate and nitrite ions through diazonium coupling reactions.
- Organic Synthesis: Its reactivity allows it to function as an intermediate in various organic synthesis pathways, including the preparation of pharmaceuticals and other fine chemicals .
Studies on the interactions of diazobenzenesulfonic acid reveal its role in biochemical processes, particularly regarding bilirubin metabolism. Research indicates that it reacts with bilirubin species in a two-step process, contributing to our understanding of bilirubin's kinetics and its interactions within biological systems . Furthermore, investigations into its derivatives have shown potential antibacterial activity against various pathogens .
Several compounds share structural or functional similarities with diazobenzenesulfonic acid. Here are some notable examples:
| Compound Name | Structure/Functional Group | Unique Characteristics |
|---|---|---|
| Sulfanilic Acid | C₆H₄(NH₂)SO₃H | A precursor to diazobenzenesulfonic acid; used in dye synthesis. |
| Benzene Diazonium Chloride | C₆H₅N₂Cl | A simpler diazonium salt; widely used in substitution reactions. |
| p-Aminobenzenesulfonic Acid | C₆H₄(NH₂)(SO₃H) | Similar functional groups; used as an intermediate in dye synthesis. |
| 4-Hydroxydiazobenzene | C₆H₄(N₂)(OH) | Contains a hydroxyl group; used in dye applications and studies involving phenolic compounds. |
These compounds illustrate various aspects of reactivity and application within organic chemistry, highlighting the unique role that diazobenzenesulfonic acid plays due to its specific functional groups and reactivity patterns.
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
Related CAS
MeSH Pharmacological Classification
Wikipedia
Dates
2: Maksay G, Ticku MK. Characterization of gamma-aminobutyric acid-benzodiazepine receptor complexes by protection against inactivation by group-specific reagents. J Neurochem. 1984 Jun;42(6):1715-27. PubMed PMID: 6327911.
3: Kasai H, Takahashi K, Ando T. Chemical modification of tyrosine residues in ribonuclease T1 with N-acetylimidazole and p-diazobenzenesulfonic acid. J Biochem. 1977 Jun;81(6):1751-8. PubMed PMID: 408339.
4: STEINITZ K. [A simplified determination of serum bilirubin with diazobenzenesulfonic acid]. Harefuah. 1952 Jul 15;43(1-2):13. Undetermined Language. PubMed PMID: 13021645.
5: Nishimoto SK, Zhao J, Dass C. Isolation and characterization of the reaction product of 4-diazobenzenesulfonic acid and gamma-carboxyglutamic acid: modification of the assay for measurement of beta-carboxyaspartic acid. Anal Biochem. 1994 Jan;216(1):159-64. PubMed PMID: 8135347.
6: Landis JB, Pardue HL. Kinetics of the reactions of unconjugated and conjugated bilirubins with p-diazobenzenesulfonic acid. Clin Chem. 1978 Oct;24(10):1690-9. PubMed PMID: 29720.
7: Pfleiderer G, Jeckel D. [Coupling reaction of lactate dehydrogenase after reversible masking of the SH-groups. Reaction with p-diazobenzenesulfonic acid for marking essential histidine or tyrosine residues]. Eur J Biochem. 1967 Sep;2(2):171-5. German. PubMed PMID: 6078529.
8: Maksay G, Ticku MK. Diazotization and thiocyanate differentiate agonists from antagonists for the high- and low-affinity receptors of gamma-aminobutyric acid. J Neurochem. 1984 Jul;43(1):261-8. PubMed PMID: 6327917.
9: Nishimoto SK. A colorimetric assay specific for gamma-carboxyglutamic acid-containing proteins: its utility in protein purification procedures. Anal Biochem. 1990 May 1;186(2):273-9. PubMed PMID: 2363499.
10: Jie KS, Gijsbers BL, Vermeer C. A specific colorimetric staining method for gamma-carboxyglutamic acid-containing proteins in polyacrylamide gels. Anal Biochem. 1995 Jan 1;224(1):163-5. PubMed PMID: 7535983.
11: Kabasawa I, Murayama K, Kimura M, Sekine T. Thiols of myosin. II. Chemical modification of sulfhydryl groups of myosin A adenosine triphosphatase with diazobenzenesulfonic acid. J Biochem. 1974 Jun;75(6):1275-81. PubMed PMID: 4279252.
12: Artman M, Seeley RJ. Studies on the sidedness of the human red blood cell membrane: preparation of stable azo-erythrocytes. Prep Biochem. 1981;11(3):291-8. PubMed PMID: 6265896.
13: Shimada Y, Shinmyo A, Enatsu T. Purification and properties of one component of acid phosphatase produced by Aspergillus niger. Biochim Biophys Acta. 1977 Feb 9;480(2):417-27. PubMed PMID: 13843.
14: Bouchet MJ, Jacques P, Ilien B, Goeldner M, Hirth C. m-Sulfonate benzene diazonium chloride: a powerful affinity label for the gamma-aminobutyric acid binding site from rat brain. J Neurochem. 1992 Oct;59(4):1405-13. PubMed PMID: 1402891.
15: Burch TP, Thyagarajan R, Ticku MK. Group-selective reagent modification of the benzodiazepine-gamma-aminobutyric acid receptor-ionophore complex reveals that low-affinity gamma-aminobutyric acid receptors stimulate benzodiazepine binding. Mol Pharmacol. 1983 Jan;23(1):52-9. PubMed PMID: 6306426.
16: Goldstein IM, Cerqueira M, Lind S, Kaplan HB. Evidence that the superoxide-generating system of human leukocytes is associated with the cell surface. J Clin Invest. 1977 Feb;59(2):249-54. PubMed PMID: 188867; PubMed Central PMCID: PMC333354.
17: Ohno Y, Hirai K, Kanoh T, Uchino H, Ogawa K. Subcellular localization of H2O2 production in human neutrophils stimulated with particles and an effect of cytochalasin-B on the cells. Blood. 1982 Jul;60(1):253-60. PubMed PMID: 7082841.
18: BERKA A, ZYKA J. [Copulation reaction with p-diazobenzenesulphonic acid. I. Photometric determination of some drugs]. Cesk Farm. 1955 Jun;4(5):225-7. Czech. PubMed PMID: 14390578.
19: JINDRA A, KALVODA R, ZYKA J. [Polarometric determination of certain pharmaceutically important substances with para-diazobenzenesulphonic acid]. Cas Cesk Lek. 1950;63(7-8):106-10. Undetermined Language. PubMed PMID: 14792571.
20: McPhail LC, Henson PM, Johnston RB Jr. Respiratory burst enzyme in human neutrophils. Evidence for multiple mechanisms of activation. J Clin Invest. 1981 Mar;67(3):710-6. PubMed PMID: 6259208; PubMed Central PMCID: PMC370621.




